molecular formula C18H29NO2S B14133919 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide CAS No. 1208491-00-2

2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide

Cat. No.: B14133919
CAS No.: 1208491-00-2
M. Wt: 323.5 g/mol
InChI Key: AFRPLALUVIJQQN-UHFFFAOYSA-N
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Description

2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the tetrahydropyran ring through the hydroalkoxylation of hydroxy olefins using catalysts such as platinum or lanthanide triflates . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain

Properties

CAS No.

1208491-00-2

Molecular Formula

C18H29NO2S

Molecular Weight

323.5 g/mol

IUPAC Name

2-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pentanamide

InChI

InChI=1S/C18H29NO2S/c1-3-6-15(7-4-2)17(20)19-14-18(9-11-21-12-10-18)16-8-5-13-22-16/h5,8,13,15H,3-4,6-7,9-12,14H2,1-2H3,(H,19,20)

InChI Key

AFRPLALUVIJQQN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCC1(CCOCC1)C2=CC=CS2

Origin of Product

United States

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